Cas no 2621937-34-4 (1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-)

1H-ピロリジン-7a(5H)-メタノール、3-(フルオロメチル)テトラヒドロ-、(3R,7aR)-rel-は、高度に立体選択的な構造を有するフッ素化ピロリジン誘導体です。この化合物は、フッ素原子の導入により優れた代謝安定性と脂溶性を示し、医薬品中間体としての応用が期待されます。特に、(3R,7aR)相対配置により特異的な立体化学的性質を発現し、生体分子との選択的相互作用が可能です。フッ素メチル基の存在は、分子の電子密度を調整し、標的タンパク質との結合親和性を最適化します。有機合成化学において、この化合物は複雑な骨格構築のための有用なビルディングブロックとして機能します。

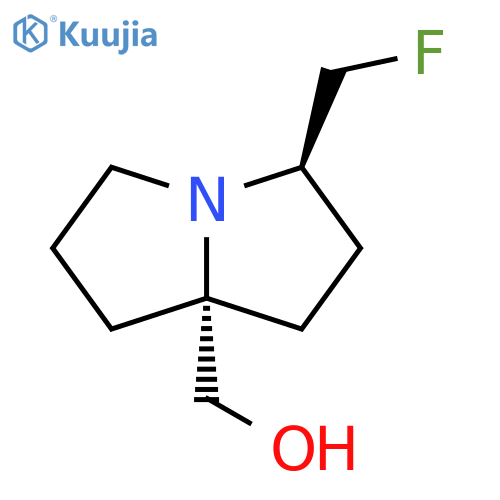

2621937-34-4 structure

商品名:1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-

CAS番号:2621937-34-4

MF:C9H16FNO

メガワット:173.23

CID:5109581

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-

-

- インチ: 1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2/t8-,9-/m1/s1

- InChIKey: RAAKKCBHESAZCE-RKDXNWHRSA-N

- ほほえんだ: N12[C@@H](CF)CC[C@@]1(CO)CCC2

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1621-100.0mg |

[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |

2621937-34-4 | 95% | 100.0mg |

¥3630.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1621-1.0g |

[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |

2621937-34-4 | 95% | 1.0g |

¥14520.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1621-250.0mg |

[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |

2621937-34-4 | 95% | 250.0mg |

¥5808.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1621-500.0mg |

[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |

2621937-34-4 | 95% | 500.0mg |

¥9681.0000 | 2024-08-03 |

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2621937-34-4 (1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 68551-17-7(Isoalkanes, C10-13)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2621937-34-4)1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):455/728/1213/1820